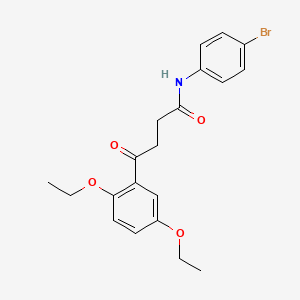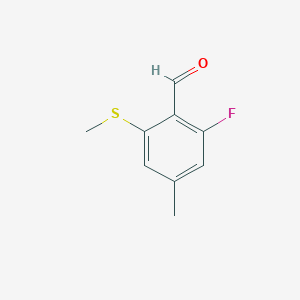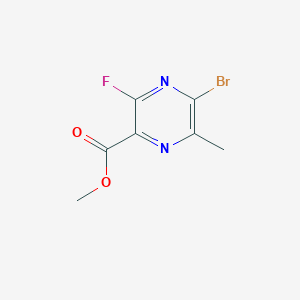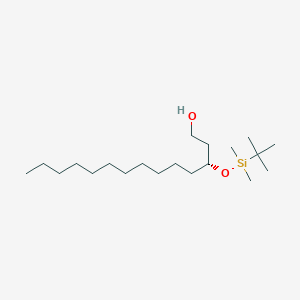
(R)-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol is an organic compound that belongs to the class of silyl ethers. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to the hydroxyl group of a long-chain alcohol. This compound is often used in organic synthesis due to its stability and the ease with which the TBDMS group can be removed under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol typically involves the protection of the hydroxyl group of ®-3-hydroxytetradecan-1-ol. The process can be summarized as follows:
Starting Material: ®-3-hydroxytetradecan-1-ol.
Reagent: tert-Butyldimethylsilyl chloride (TBDMS-Cl).
Catalyst: Imidazole or a similar base.
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon).
The reaction proceeds via the nucleophilic attack of the hydroxyl group on the silicon atom of TBDMS-Cl, facilitated by the base, resulting in the formation of ®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol.
Industrial Production Methods
While specific industrial production methods for ®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Deprotection: The TBDMS group can be removed under acidic or fluoride ion conditions to yield the free alcohol.
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Deprotection: Tetrabutylammonium fluoride (TBAF) in THF or acidic conditions using acetic acid.
Oxidation: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine.
Major Products
Deprotection: ®-3-hydroxytetradecan-1-ol.
Oxidation: ®-3-oxotetradecan-1-ol or ®-3-tetradecanal.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol is used in various fields of scientific research:
Chemistry: As a protected intermediate in the synthesis of complex molecules.
Biology: In the study of lipid metabolism and as a model compound for studying membrane interactions.
Medicine: Potential use in drug development and delivery systems.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol primarily involves its role as a protecting group. The TBDMS group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the free alcohol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-((tert-Butyldiphenylsilyl)oxy)tetradecan-1-ol: Similar protecting group but with phenyl groups instead of methyl groups.
®-3-((Trimethylsilyl)oxy)tetradecan-1-ol: Uses a smaller trimethylsilyl group.
®-3-((Triisopropylsilyl)oxy)tetradecan-1-ol: Uses a bulkier triisopropylsilyl group.
Uniqueness
®-3-((tert-butyldimethylsilyl)oxy)tetradecan-1-ol is unique due to the balance it offers between steric bulk and ease of removal. The tert-butyldimethylsilyl group provides sufficient steric protection to the hydroxyl group while being easily removable under mild conditions, making it a versatile protecting group in organic synthesis.
Eigenschaften
Molekularformel |
C20H44O2Si |
|---|---|
Molekulargewicht |
344.6 g/mol |
IUPAC-Name |
(3R)-3-[tert-butyl(dimethyl)silyl]oxytetradecan-1-ol |
InChI |
InChI=1S/C20H44O2Si/c1-7-8-9-10-11-12-13-14-15-16-19(17-18-21)22-23(5,6)20(2,3)4/h19,21H,7-18H2,1-6H3/t19-/m1/s1 |
InChI-Schlüssel |
WOUDGKLRLYISOC-LJQANCHMSA-N |
Isomerische SMILES |
CCCCCCCCCCC[C@H](CCO)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCC(CCO)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-[5,5-dimethyl-3-oxo-2-(2-oxo-2-phenylethyl)cyclohex-1-en-1-yl]hydrazine-1-carboxylate](/img/structure/B14020360.png)
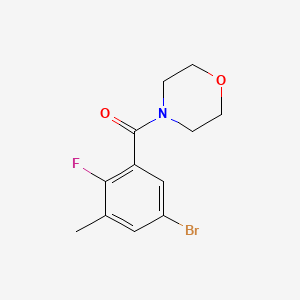
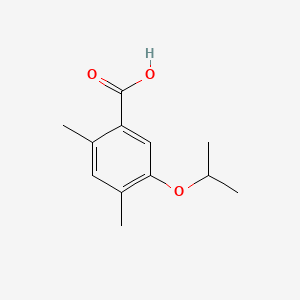
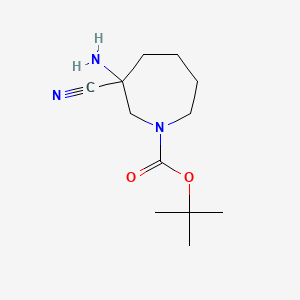

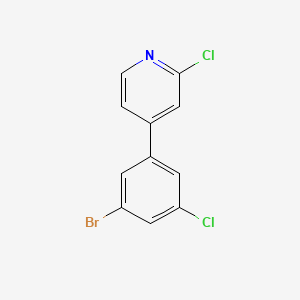
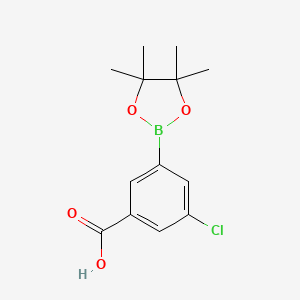
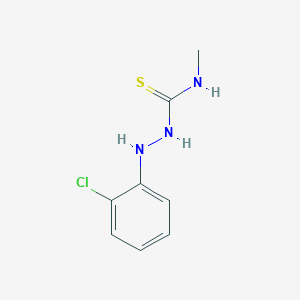
![tert-butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-azepane-1-carboxylate](/img/structure/B14020412.png)
